
methyl N-(dichloroacetyl)leucinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-(dichloroacetyl)leucinate is an organic compound with the molecular formula C₉H₁₅Cl₂NO₃ It is a derivative of leucine, an essential amino acid, and is characterized by the presence of a dichloroacetyl group attached to the nitrogen atom of the leucine moiety
准备方法
Synthetic Routes and Reaction Conditions
Methyl N-(dichloroacetyl)leucinate can be synthesized through a multi-step process involving the acylation of leucine derivatives. One common method involves the reaction of methyl leucinate with dichloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane or toluene, under controlled temperature conditions to ensure the desired product is obtained with high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to optimize yield and minimize waste.
化学反应分析
Types of Reactions
Methyl N-(dichloroacetyl)leucinate undergoes various chemical reactions, including:
Substitution Reactions: The dichloroacetyl group can participate in nucleophilic substitution reactions, where one or both chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Hydrolysis: The major products are dichloroacetic acid and methyl leucinate.
Oxidation and Reduction: Products vary based on the specific oxidizing or reducing agent used.
科学研究应用
Methyl N-(dichloroacetyl)leucinate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a building block for drug development.
Biological Studies: Researchers investigate its effects on biological systems, particularly its interactions with enzymes and receptors.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in various chemical processes.
作用机制
The mechanism of action of methyl N-(dichloroacetyl)leucinate involves its interaction with specific molecular targets, such as enzymes and receptors. The dichloroacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
相似化合物的比较
Similar Compounds
Methyl N-acetyl-leucinate: Similar in structure but with an acetyl group instead of a dichloroacetyl group.
Methyl N-(dichloroacetyl)-valinate: Similar structure with valine instead of leucine.
Methyl N-(dichloroacetyl)-isoleucinate: Similar structure with isoleucine instead of leucine.
Uniqueness
Methyl N-(dichloroacetyl)leucinate is unique due to the presence of the dichloroacetyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The dichloroacetyl group enhances its ability to participate in nucleophilic substitution reactions and potentially increases its potency in biological systems.
属性
分子式 |
C9H15Cl2NO3 |
|---|---|
分子量 |
256.12 g/mol |
IUPAC 名称 |
methyl 2-[(2,2-dichloroacetyl)amino]-4-methylpentanoate |
InChI |
InChI=1S/C9H15Cl2NO3/c1-5(2)4-6(9(14)15-3)12-8(13)7(10)11/h5-7H,4H2,1-3H3,(H,12,13) |
InChI 键 |
RXUPHGQTLLVVSW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C(=O)OC)NC(=O)C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]furan-2-carboxamide](/img/structure/B15149441.png)
![4-chloro-2-({[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B15149443.png)
![4-Methoxy-N-[3-(4-methoxybenzamido)-2,4,6-trimethylphenyl]benzamide](/img/structure/B15149448.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15149470.png)
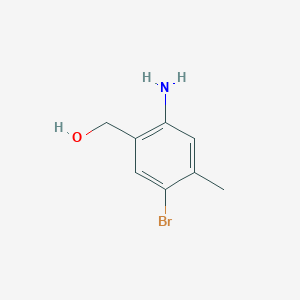
![N-(3-{[(2,3-dichlorophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B15149478.png)

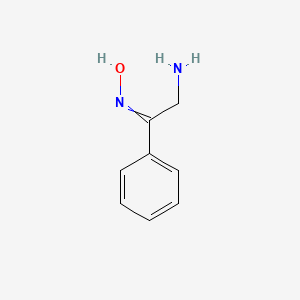
![N-(4-{[(E)-(3,4-dihydroxyphenyl)methylidene]amino}phenyl)acetamide](/img/structure/B15149500.png)
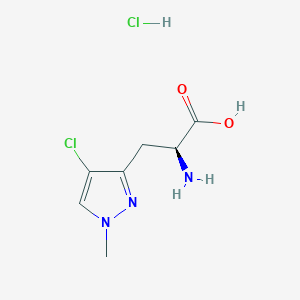
![N-{[3-(butanoylamino)phenyl]carbamothioyl}-3-(2-methylpropoxy)benzamide](/img/structure/B15149510.png)
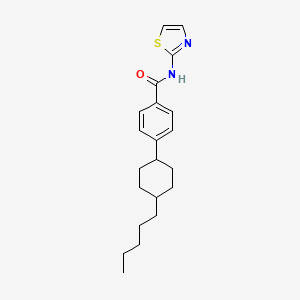
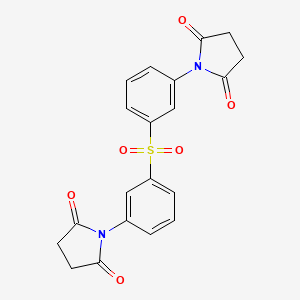
![2-[4-(dipropylamino)phenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B15149515.png)
